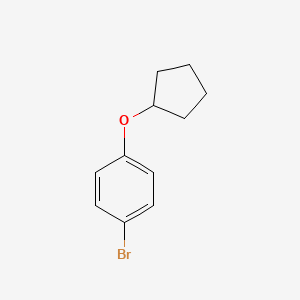
1-Bromo-4-(cyclopentyloxy)benzene
Übersicht
Beschreibung
1-Bromo-4-(cyclopentyloxy)benzene is a compound that is structurally related to various brominated benzene derivatives. While the specific compound is not directly studied in the provided papers, these papers discuss similar brominated benzenes and their properties, which can provide insights into the behavior of 1-Bromo-4-(cyclopentyloxy)benzene.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves the introduction of bromine to a pre-existing benzene ring. For instance, the synthesis of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene shows the preparation of a sterically hindered aryl bromide, which suggests that bulky substituents can be accommodated on the benzene ring . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involves synthetic procedures that could be analogous to those needed for 1-Bromo-4-(cyclopentyloxy)benzene, including the use of NMR and IR spectroscopy for characterization .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be complex, with the potential for rotational isomers as indicated by NMR spectroscopy . Density functional theory (DFT) calculations, as performed for 1-bromo-4-(3,7-dimethyloctyl)benzene, can provide insights into the optimized structure of such compounds . X-ray crystallography is another powerful tool for elucidating the structure of brominated benzenes, as demonstrated by the analysis of various bromo- and bromomethyl-substituted benzenes .
Chemical Reactions Analysis
Brominated benzene derivatives can undergo a variety of chemical reactions. For example, the conversion of an aryl bromide to the corresponding aryllithium is reported, which is a key step in many synthetic pathways . The bromination of 1-cyclopent-1-en-1-ylbenzene leading to tribromocyclopentyl benzene indicates that further functionalization of the benzene ring is possible . Additionally, the reactivity of brominated compounds in electrophilic cyclization reactions is highlighted by the synthesis of γ-butyrolactones from 4-bromo-3-yn-1-ols .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be influenced by their molecular structure. The presence of rotational isomers affects the NMR spectra and indicates flexibility in the molecular conformation . The crystal structures of brominated benzenes reveal various supramolecular interactions, such as hydrogen bonding and π-π interactions, which can impact the compound's stability and reactivity . Theoretical investigations, including semi-empirical and DFT methods, can predict the behavior of these compounds under different conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Graphene Nanoribbon Precursors : A study detailed the synthesis and characterization of a bromobenzene derivative, showcasing its utility as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, important for electronic applications. The synthetic procedures were complemented by NMR, IR spectroscopy, and elemental analysis, alongside density functional theory (DFT) calculations (Patil et al., 2012).
Photoluminescence Properties
- Fluorescence Studies : Research into the fluorescence properties of a related 1-bromo-4-substituted benzene compound revealed its potential in photoluminescent applications. The compound exhibited aggregation-induced emission (AIE) peculiarity, a valuable characteristic for developing advanced fluorescent materials (Zuo-qi, 2015).
Molecular Electronics
- Building Blocks for Molecular Wires : Aryl bromides, including 4-bromophenyl derivatives, are highlighted as useful precursors for thiol end-capped molecular wires. These wires are crucial for molecular electronics, demonstrating the role of such bromobenzene derivatives in synthesizing oligo(phenylenevinylene) and oligo(phenyleneethynylene) structures for electronic applications (Stuhr-Hansen et al., 2005).
Eigenschaften
IUPAC Name |
1-bromo-4-cyclopentyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMSXAAIGFYBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626775 | |
| Record name | 1-Bromo-4-(cyclopentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(cyclopentyloxy)benzene | |
CAS RN |
30752-30-8 | |
| Record name | 1-Bromo-4-(cyclopentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

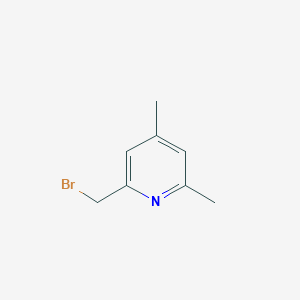

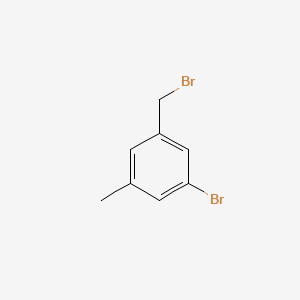

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)

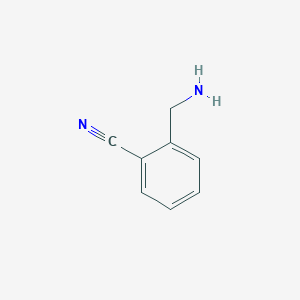


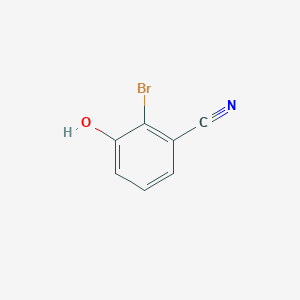
![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)

![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)
